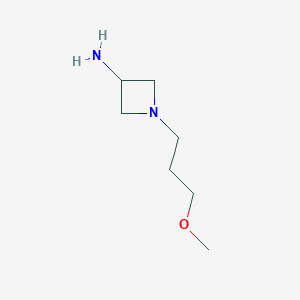

1-(3-Methoxypropyl)azetidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Methoxypropyl)azetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity properties to these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)azetidin-3-amine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported to rapidly provide bis-functionalized azetidines .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and catalytic processes are preferred due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)azetidin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, saturated amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Methoxypropyl)azetidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical transformations. The compound can act as an amino acid surrogate, interacting with enzymes and receptors in biological systems . Its unique structure enables it to modulate biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Azetidine: The parent compound of 1-(3-Methoxypropyl)azetidin-3-amine, known for its high ring strain and reactivity.

1,3-Disubstituted Azetidines: Compounds with similar structural features but different substituents at the 1 and 3 positions.

Aziridines: Three-membered nitrogen-containing heterocycles with even higher ring strain and reactivity compared to azetidines.

Uniqueness

This functional group enhances the compound’s solubility, reactivity, and ability to interact with biological targets, making it a versatile compound in various research fields .

Biological Activity

1-(3-Methoxypropyl)azetidin-3-amine is a compound belonging to the azetidine class, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological profile.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures to this compound may exhibit a range of biological activities, including:

- Antimicrobial Properties: Azetidine derivatives have been historically associated with antibacterial activity, particularly in the context of β-lactam antibiotics.

- Anticancer Activity: Certain azetidinone derivatives have shown promise in inhibiting the proliferation of cancer cells, including breast and prostate cancer lines.

- Neuropharmacological Effects: Some azetidine compounds have been investigated for their potential nootropic effects, suggesting cognitive enhancement capabilities.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with specific molecular targets—such as enzymes and receptors—may modulate various biological pathways. Further studies are necessary to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2-Methylpropyl)azetidin-3-amine | Similar azetidine core with branched alkyl chain | Potentially different pharmacological profile |

| 1-(4-Fluorobutyl)azetidin-3-amine | Contains a fluorinated butyl group | Enhanced lipophilicity may affect bioavailability |

| 1-(Cyclopropyl)azetidin-3-amine | Cyclopropyl group introduces ring strain | May exhibit unique reactivity patterns |

This table highlights the distinctive features of this compound, particularly its methoxypropyl substituent, which could influence both its chemical behavior and biological activity.

Anticancer Activity

Research has indicated that azetidine derivatives can inhibit cancer cell proliferation. For example, studies on related compounds have demonstrated significant anticancer activity against human breast carcinoma cells (e.g., MCF-7 and MDA-MB-231), with some exhibiting nanomolar potency. The effectiveness of these compounds often correlates with their structural features, suggesting that modifications like those found in this compound could enhance or alter their therapeutic potential .

Properties

IUPAC Name |

1-(3-methoxypropyl)azetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-10-4-2-3-9-5-7(8)6-9/h7H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUUBCNKCJALLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.